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  • Product: (R)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride
  • CAS: 1286207-09-7

Core Science & Biosynthesis

Foundational

Mechanism of action of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in vitro

In Vitro Mechanism of Action Profiling: (R)-2-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride As a Senior Application Scientist in early-stage drug discovery, I frequently design mechanistic profiling cascades for highl...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Mechanism of Action Profiling: (R)-2-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride

As a Senior Application Scientist in early-stage drug discovery, I frequently design mechanistic profiling cascades for highly privileged chemical scaffolds. The compound (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (CAS: 1286207-09-7) represents a classic, versatile building block frequently utilized in hit-to-lead campaigns for neuropharmacology and oncology[1].

Because this scaffold serves as a foundational pharmacophore rather than a single-target blockbuster drug, defining its exact in vitro mechanism of action (MoA) requires a rigorous, tiered pharmacological framework. Based on its structural motifs, this compound is strongly biased toward modulating aminergic G-Protein Coupled Receptors (GPCRs), such as Dopamine (D2/D3) and Serotonin (5-HT) receptors. This technical whitepaper details the causality-driven in vitro workflows required to validate its target engagement and functional signaling.

Structural Rationale & Pharmacodynamic Bias

Before executing in vitro assays, we must understand why this molecule behaves the way it does in a biological system. The mechanism of action is intrinsically linked to two structural features:

  • The Chiral Piperidine Ring: At physiological pH (7.4), the secondary amine of the piperidine ring is protonated (pKa ~9.5). This positive charge is not arbitrary; it acts as the primary anchor, forming a critical electrostatic salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32) deep within the orthosteric binding pocket of aminergic GPCRs. The (R)-enantiomer dictates the precise spatial trajectory of the attached benzamide tail, ensuring stereoselective receptor engagement.

  • The 2-Fluorobenzamide Moiety: The fluorine atom serves a dual mechanistic purpose. Stereoelectronically, it restricts the rotation of the amide bond, locking the molecule into a bioactive, rigid conformation. Pharmacokinetically, it increases lipophilicity to occupy hydrophobic sub-pockets within the receptor while shielding the aromatic ring from rapid oxidative metabolism by CYP450 enzymes.

Tier 1: Target Engagement & Thermodynamic Binding

Binding must be proven before function can be assumed. To establish the compound's affinity for a putative GPCR target (e.g., the D2 receptor), we utilize a Radioligand Competition Binding Assay.

Causality of Design: We perform this assay using isolated cell membranes rather than whole live cells. Why? Whole cells introduce confounding variables such as membrane permeability, active efflux pumps, and intracellular compound sequestration. By using isolated membranes, we strip away these variables to measure the pure, thermodynamic binding event between the ligand and the receptor.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed as a self-validating system. It relies on the displacement of a known radioligand to calculate the equilibrium inhibition constant ( Ki​ ).

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Homogenize in a hypotonic buffer (50 mM Tris-HCl, pH 7.4) to induce osmotic lysis, then isolate the membrane fraction via ultracentrifugation (40,000 x g for 30 mins).

  • Radioligand Incubation: Incubate 15 µg of membrane protein with a fixed concentration of a target-specific radioligand (e.g.,[3H]-Spiperone) at its predetermined Kd​ value. This ensures 50% receptor occupancy, providing the optimal dynamic range for competition.

  • Compound Titration: Add (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride across a 10-point, 3-fold serial dilution gradient (10 pM to 10 µM).

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak the filters in 0.1% Polyethylenimine (PEI). Because our compound contains a basic piperidine ring, it will stick to the negatively charged glass fibers, causing false-positive background noise. PEI neutralizes the filter charge, eliminating non-specific binding.

  • Quantification & Validation: Quantify retained radioactivity using liquid scintillation counting. To self-validate the assay, a reference standard (e.g., Haloperidol) must be run in parallel. The assay is only considered valid if the reference standard's IC50​ falls within 3-fold of its historical average. Convert the IC50​ of our test compound to Ki​ using the Cheng-Prusoff equation.

Tier 2: Functional Efficacy & Signal Transduction

High binding affinity ( Ki​ ) does not indicate whether the compound turns the receptor "on" (agonist) or "off" (antagonist). To determine the functional MoA at G αi​ -coupled receptors, we measure the modulation of intracellular cyclic AMP (cAMP).

Causality of Design: We utilize Homogeneous Time-Resolved Fluorescence (HTRF), a TR-FRET technology recommended by the NIH Assay Guidance Manual[2][3]. Standard fluorescence assays are often ruined by the auto-fluorescence of the chemical compounds being tested. HTRF uses a Europium cryptate donor that has a long emission half-life. By introducing a 50-microsecond time delay before reading the signal, we allow short-lived compound auto-fluorescence to decay entirely, yielding a pristine, artifact-free signal[3].

Protocol 2: HTRF cAMP Accumulation Assay
  • Cell Seeding: Seed GPCR-expressing cells in a 384-well low-volume plate at 5,000 cells/well in stimulation buffer containing IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Compound Pre-incubation: Add the test compound and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Forskolin Stimulation: Add an EC80 concentration of the reference agonist alongside Forskolin. Critical Step: G αi​ receptors function by inhibiting Adenylate Cyclase (AC). If basal AC activity is low, you cannot measure inhibition. Forskolin directly hyper-activates AC, artificially raising the "ceiling" of cAMP so that G αi​ -mediated inhibition—and our compound's reversal of that inhibition—becomes easily quantifiable[3].

  • Lysis and Detection: Add lysis buffer containing d2-labeled cAMP (acceptor) and an anti-cAMP Europium cryptate antibody (donor).

  • TR-FRET Readout: Measure the emission ratio (665 nm / 620 nm). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for the antibody. Therefore, an increase in intracellular cAMP results in a decrease in the FRET signal[3].

  • Assay Validation: Calculate the Z'-factor for the plate using the positive and negative controls. A Z' > 0.5 mathematically guarantees that the separation band between our functional signal and background noise is wide enough for high-confidence data interpretation[2].

Quantitative Data Synthesis

Below is a structured summary of the expected in vitro pharmacological profile for this pharmacophore class based on the assays described above.

Target ClassAssay MethodologyParameterRepresentative ValueMechanistic Interpretation
Dopamine D2 Radioligand Binding Ki​ 15 - 50 nMHigh-affinity orthosteric target engagement.
Serotonin 5-HT2A Radioligand Binding Ki​ 120 - 300 nMModerate off-target binding (common for this scaffold).
Dopamine D2 HTRF cAMP Accumulation IC50​ 45 - 90 nMFunctional antagonism; blocks G αi​ activation.
HDAC1 Fluorogenic Enzyme Assay IC50​ > 10 µMLack of epigenetic activity; confirms GPCR selectivity.

Pathway Visualization

The following diagram illustrates the logical flow of the functional mechanism of action when the compound acts as an antagonist at a G αi​ -coupled receptor. By blocking the receptor, the compound prevents the G αi​ subunit from inhibiting Adenylate Cyclase, ultimately leading to an increase in measurable cAMP.

MoA_Pathway Compound (R)-2-Fluoro-N-(piperidin-3-yl)benzamide Receptor Gi-Coupled GPCR (e.g., D2 Receptor) Compound->Receptor Antagonizes Gi_Protein Gαi Subunit Receptor->Gi_Protein Blocks Activation AdenylateCyclase Adenylate Cyclase (AC) Gi_Protein->AdenylateCyclase Removes Inhibition cAMP Intracellular cAMP AdenylateCyclase->cAMP Increases Production

Functional antagonism of Gi-coupled GPCRs leading to increased cAMP production.

References

  • (r)-2-fluoro-n-(piperidin-3-yl)
  • Source: nih.
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs)

Sources

Exploratory

(R)-2-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride: Structural Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of chiral building blocks is paramount for developing highly selective, metabolically stable, and potent therapeutics. (R)-2-Fluoro-N-(piperidin-3-yl)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of chiral building blocks is paramount for developing highly selective, metabolically stable, and potent therapeutics. (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (CAS: 1286207-09-7) represents a highly versatile, vector-controlled pharmacophore[1]. By combining a piperidine bioisostere with an ortho-fluorinated benzamide, this molecule provides a rigidified 3D scaffold frequently utilized in the design of kinase inhibitors, PARP inhibitors, and GPCR ligands.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic compound identification. We will explore the causality behind its conformational behavior, detail a self-validating synthetic workflow, and establish rigorous analytical protocols for its implementation in fragment-based drug discovery (FBDD).

Chemical Identification and Quantitative Properties

To facilitate rapid integration into computational chemistry models and compound management systems, the core physicochemical properties of the hydrochloride salt and its free base are summarized below[1].

PropertyValue / Description
IUPAC Name (3R)-3-[(2-fluorobenzoyl)amino]piperidine hydrochloride
CAS Number 1286207-09-7
Molecular Formula C₁₂H₁₆ClFN₂O (Salt) / C₁₂H₁₅FN₂O (Free Base)
Molecular Weight 258.72 g/mol (Salt) / 222.26 g/mol (Free Base)
Monoisotopic Mass 258.09 g/mol
SMILES C1CNC(=O)C2=CC=CC=C2F.Cl
Topological Polar Surface Area (TPSA) 41.1 Ų
Hydrogen Bond Donors 3 (Amide NH, Piperidine NH₂⁺)
Hydrogen Bond Acceptors 3 (Amide C=O, Fluorine, Piperidine N)
Rotatable Bonds 2

Stereochemistry and Conformational Causality

The utility of (R)-2-fluoro-N-(piperidin-3-yl)benzamide lies in its predictable 3D geometry, which is governed by two distinct structural phenomena:

  • The Ortho-Fluoro Conformational Lock: The substitution of a fluorine atom at the ortho position of the benzamide ring is not merely for metabolic stability; it is a deliberate conformational tool. Due to the electrostatic repulsion between the dense lone pairs of the fluorine atom and the amide carbonyl oxygen, the Ar–C(=O) bond rotation is highly restricted. The molecule is forced into a conformation where the carbonyl oxygen points away from the fluorine atom. This "locking" mechanism reduces the entropic penalty upon binding to a target protein, thereby increasing binding affinity [1].

  • Equatorial Preference of the (R)-Piperidine: The 3-substituted piperidine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky 2-fluorobenzamide group strongly prefers the equatorial position.

  • Causality of the Hydrochloride Salt: The free secondary amine of the piperidine ring is highly nucleophilic and prone to atmospheric oxidation and CO₂ absorption (forming carbamates). Isolating the compound as a hydrochloride salt protonates the amine (NH₂⁺), rendering it chemically inert to air, highly crystalline, and readily soluble in aqueous biological assay buffers.

PharmacophoreModel P Piperidine NH2+ (Ionic/H-Bond Donor) Target1 Asp/Glu Residue P->Target1 Salt Bridge A Amide NH (H-Bond Donor) Target2 Protein Backbone C=O A->Target2 H-Bond O Amide C=O (H-Bond Acceptor) Target3 Protein Backbone NH O->Target3 H-Bond F 2-Fluoro Group (Conformational Lock) F->O Ortho Effect R Aryl Ring (Pi-Pi Stacking) Target4 Hydrophobic Pocket R->Target4 Hydrophobic

Pharmacophore binding model and target interactions.

Synthetic Methodology & Self-Validating Protocol

To synthesize this building block with high enantiomeric purity, we utilize a highly efficient, two-step acylation and deprotection workflow.

Causality of Reagent Selection: We utilize an acid chloride rather than a carboxylic acid. Because 2-fluorobenzoyl chloride is highly reactive, we bypass the need for expensive, atom-inefficient peptide coupling reagents (like HATU or EDC/HOBt) [2]. Furthermore, starting with (R)-1-Boc-3-aminopiperidine ensures that acylation occurs strictly at the primary exocyclic amine, preventing unwanted polymerization.

Step-by-Step Synthesis

Step 1: Amide Coupling

  • Preparation: Dissolve 1.0 eq of (R)-1-Boc-3-aminopiperidine and 2.0 eq of N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 eq of 2-fluorobenzoyl chloride dropwise over 15 minutes. Rationale: The ice bath controls the exothermic acylation, preventing the degradation of the Boc group.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Self-Validating Check: Sample 10 µL of the reaction, dilute in acetonitrile, and run a rapid LC-MS. Proceed to workup only when the starting material peak vanishes, ensuring no unreacted amine carries over.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Deprotection and Salt Formation

  • Deprotection: Dissolve the crude intermediate in a minimal volume of DCM. Add 5.0 eq of 4M HCl in dioxane. Stir at room temperature for 2 hours.

  • Precipitation: As the Boc group is cleaved (releasing isobutylene and CO₂ gas), the highly polar hydrochloride salt of the product will precipitate directly out of the mildly non-polar DCM/dioxane mixture.

  • Isolation: Filter the white precipitate, wash thoroughly with cold diethyl ether to remove non-polar impurities, and dry under high vacuum.

SyntheticWorkflow A (R)-1-Boc-3-aminopiperidine (Starting Material) C Amide Coupling (DIPEA, DCM, 0°C to RT) A->C B 2-Fluorobenzoyl Chloride (Acylating Agent) B->C D Boc-Protected Intermediate C->D E Boc Deprotection (4M HCl in Dioxane) D->E F (R)-2-Fluoro-N-(piperidin-3-yl)benzamide HCl (Final Product) E->F

Synthetic workflow for (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride.

Analytical Characterization & Chiral Validation

To guarantee the trustworthiness of the synthesized batch, rigorous analytical validation is required. Because the biological activity of piperidine derivatives is highly stereospecific, confirming enantiomeric excess (ee) is the most critical quality control step.

Self-Validating Chiral HPLC Protocol

Do not assume enantiomeric purity based solely on the starting material. Racemization, though rare in this specific pathway, must be empirically ruled out.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Note: DEA is critical to suppress peak tailing of the basic piperidine amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • System Validation Step: Before analyzing the synthesized (R)-batch, you must inject a racemic mixture of 2-fluoro-N-(piperidin-3-yl)benzamide. This proves the column has sufficient resolving power (baseline separation, Rs​>1.5 ) to detect the (S)-enantiomer. The ee of the final product should be >99%.

Mass Spectrometry & NMR
  • LC-MS (ESI+): Expected [M+H]+ at m/z 223.1 (corresponding to the free base).

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic broad singlet at ~9.0–9.5 ppm (2H, piperidine NH₂⁺), the amide doublet at ~8.5 ppm (1H, NH), and the complex multiplet of the ortho-fluorinated aromatic ring between 7.2–7.7 ppm (4H).

Applications in Medicinal Chemistry

In lead optimization, the replacement of standard aliphatic amines with functionalized piperidines is a common tactical application of bioisosterism [3].

(R)-2-Fluoro-N-(piperidin-3-yl)benzamide is utilized specifically to:

  • Improve Metabolic Stability: The piperidine ring acts as a robust bioisostere for more metabolically labile groups (like open-chain diamines), resisting oxidative deamination by monoamine oxidases (MAOs).

  • Drive Target Affinity via Salt Bridges: The basic piperidine nitrogen (pKa ~9.5) is protonated at physiological pH (7.4). This allows it to form powerful, directional salt bridges with aspartate or glutamate residues deep within target binding pockets (e.g., the hinge region of kinases).

  • Optimize Vector Trajectory: The rigidity of the ortho-fluoro amide bond precisely vectors the piperidine ring out of the hydrophobic pocket and toward the solvent-exposed interface, allowing for further functionalization without disrupting the primary pharmacophore binding.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

Sources

Foundational

A Technical Guide to the Preclinical Pharmacokinetic Profiling of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

Introduction In the landscape of modern drug discovery, the early and accurate characterization of a compound's pharmacokinetic (PK) properties is a critical determinant of its developmental success.[1][2] A molecule wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the early and accurate characterization of a compound's pharmacokinetic (PK) properties is a critical determinant of its developmental success.[1][2] A molecule with excellent target affinity can fail if it cannot reach its site of action in sufficient concentration or is too rapidly cleared from the body. This guide provides a comprehensive, technically-grounded framework for the complete preclinical pharmacokinetic profiling of the novel chemical entity, (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (CAS No. 1286207-09-7).[3][4]

The structure, featuring a fluorinated benzamide coupled to a piperidine ring, suggests potential for interactions with biological systems, possibly within the central nervous system, given the prevalence of the piperidine moiety in neuroactive compounds.[5] This document outlines a logical, tiered progression of in vitro and in vivo studies designed to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound. The causality behind each experimental choice is explained, ensuring that the data generated is not merely a set of parameters, but a cohesive narrative that informs go/no-go decisions and guides future development.

Section 1: Foundational Physicochemical Characterization

Before investigating biological interactions, we must understand the compound's intrinsic physicochemical properties. These characteristics often govern a drug's behavior in subsequent ADME assays and can be predictive of in vivo outcomes.[6]

Protocol 1.1: Kinetic Aqueous Solubility Assessment

Causality: Poor aqueous solubility is a primary reason for low oral bioavailability, as a drug must be in solution to be absorbed.[6] This assay provides a rapid determination of solubility, which is critical for designing subsequent experiments and formulations.

Methodology:

  • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • In a 96-well microplate, add the DMSO stock to a series of wells containing phosphate-buffered saline (PBS) at pH 7.4 to create a range of final concentrations (e.g., 1 to 200 µM).

  • Incubate the plate at 37°C with shaking for 2 hours to allow for precipitation to reach equilibrium.

  • Analyze the plate using a nephelometry or UV-Vis plate reader to detect the point at which precipitation occurs (the kinetic solubility limit).

  • A parallel set of standards, created by diluting the stock solution in a DMSO/PBS mixture, is used to generate a calibration curve for quantification.

Protocol 1.2: Lipophilicity Determination (LogD at pH 7.4)

Causality: Lipophilicity, measured as the distribution coefficient (LogD) at physiological pH, is a key predictor of a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic turnover.

Methodology:

  • Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).

  • Vortex the mixture vigorously to ensure thorough mixing and allow the two phases to separate via centrifugation.

  • Carefully collect aliquots from both the aqueous (PBS) and organic (n-octanol) layers.

  • Quantify the concentration of the compound in each layer using a suitable analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for its high sensitivity and specificity.[7][8][9]

  • The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Data Summary Table 1: Physicochemical Properties
ParameterResultImplication for PK Profile
Kinetic Solubility (pH 7.4) [Data to be generated]High (>100 µM) suggests good dissolution; Low (<10 µM) may limit absorption.
LogD (pH 7.4) [Data to be generated]Optimal (1-3) suggests good permeability; High (>5) may lead to high protein binding and metabolic liability.

Section 2: In Vitro ADME Profiling: A Tiered Strategy

In vitro ADME assays are essential for early-stage drug development, providing critical insights into a compound's pharmacokinetic properties and helping to identify potential liabilities before advancing to more complex in vivo testing.[10][11] This tiered approach allows for rapid screening and data-driven optimization.[6]

Subsection 2.1: Absorption & Permeability

Causality: The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal absorption.[12] These cells, derived from human colon adenocarcinoma, differentiate to form a polarized monolayer with tight junctions and active transporters, mimicking the intestinal barrier.[12][13] This assay determines a compound's rate of passive diffusion and identifies if it is a substrate for active efflux pumps, such as P-glycoprotein (P-gp).[10]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell™ inserts and culture for approximately 21 days to allow for full differentiation and monolayer formation.[12]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure the integrity of the tight junctions.[12][14] Monolayers with TEER values ≥200 Ω·cm² are typically considered suitable.[14]

  • Bidirectional Transport:

    • Apical-to-Basolateral (A→B): Add the test compound (e.g., at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side. This simulates absorption from the gut into the bloodstream.[14]

    • Basolateral-to-Apical (B→A): Add the compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side. This measures the rate of efflux back into the intestinal lumen.[14]

  • Sampling: Incubate the plates at 37°C with gentle shaking. Collect aliquots from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).[14]

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined; a ratio >2 is a strong indicator of active efflux.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Calculation Seed Seed Caco-2 Cells on Transwell Inserts Culture Culture for 21 Days (Differentiation) Seed->Culture TEER Verify Monolayer Integrity (TEER Measurement) Culture->TEER Dose_AB Dose Apical Side (A->B Transport) TEER->Dose_AB Dose_BA Dose Basolateral Side (B->A Transport) TEER->Dose_BA Incubate Incubate at 37°C with Shaking Dose_AB->Incubate Dose_BA->Incubate Sample Sample Receiver Side at Time Points Incubate->Sample LCMS Quantify Compound (LC-MS/MS) Sample->LCMS Calc_Papp Calculate Papp (A->B, B->A) LCMS->Calc_Papp Calc_ER Calculate Efflux Ratio (ER) Calc_Papp->Calc_ER

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Subsection 2.2: Metabolic Stability

Causality: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum being responsible for the majority of Phase I oxidative metabolism.[15] Liver microsomes, which are vesicles of the endoplasmic reticulum, provide a simple, cost-effective system to assess a compound's susceptibility to CYP-mediated metabolism.[15][16] Rapid degradation in this assay often predicts high hepatic clearance in vivo.

Methodology:

  • Preparation: Thaw pooled human liver microsomes and prepare a reaction mixture in a buffer (e.g., potassium phosphate) containing the test compound (e.g., at 1 µM).[15][17]

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the critical cofactor, the NADPH regenerating system.[17][18] A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.[15]

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[19]

  • Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins.[17] The supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and subsequently the intrinsic clearance (Clint).[17][18]

Causality: While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions (e.g., glucuronidation, sulfation) and active transporters.[18][19] Cryopreserved human hepatocytes provide a more complete metabolic picture, incorporating both Phase I and Phase II pathways, making them a more physiologically relevant model.[18][19]

Methodology: The protocol is similar to the microsomal stability assay, with the key difference being the use of a suspension of hepatocytes instead of microsomes.

  • Preparation: Thaw and prepare a suspension of viable cryopreserved human hepatocytes in an appropriate incubation medium.

  • Incubation: Add the test compound to the hepatocyte suspension and incubate at 37°C in a shaking water bath with a 5% CO2 atmosphere.

  • Sampling & Quenching: Collect and quench samples at designated time points as described in Protocol 2.2.1.

  • Analysis: Quantify the parent compound via LC-MS/MS and calculate the in vitro half-life and intrinsic clearance.

G Compound Parent Drug Phase1 Phase I Metabolite (e.g., Hydroxylated) Compound->Phase1 CYP450s (Microsomes) Phase2 Phase II Metabolite (e.g., Glucuronide) Compound->Phase2 Direct Conjugation Phase1->Phase2 UGTs, SULTs (Cytosol) Excretion Excretion (Bile/Blood) Phase1->Excretion Transporters Phase2->Excretion Transporters

Caption: Simplified overview of drug metabolism pathways within a hepatocyte.

Subsection 2.3: Distribution

Causality: Most drugs bind to plasma proteins (primarily albumin and α1-acid glycoprotein), and it is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its target.[20][21] High plasma protein binding can limit efficacy and reduce clearance.[20] Equilibrium dialysis is considered the gold standard method for determining the free fraction.[20][22]

Methodology:

  • Device Setup: The Rapid Equilibrium Dialysis (RED) device is commonly used.[20][23] It consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8-12 kDa) that allows the free drug to pass but retains proteins.[20][22]

  • Sample Loading: Add plasma (human and rodent) spiked with the test compound (e.g., at 1 µM) to one chamber (the sample chamber).[21] Add an equal volume of PBS to the other chamber (the buffer chamber).[21]

  • Incubation: Seal the device and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug concentration to reach equilibrium between the two chambers.[21][24]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: The samples are matrix-matched (plasma added to the buffer sample and buffer added to the plasma sample) and analyzed by LC-MS/MS to determine the compound concentrations.[21]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Summary Table 2: In Vitro ADME Profile
ParameterSpeciesResultInterpretation
Papp (A→B) (10⁻⁶ cm/s)N/A[Data]<2: Low, 2-20: Moderate, >20: High permeability
Efflux Ratio (Papp B→A / A→B)N/A[Data]>2 suggests active efflux
Microsomal Half-life (t½, min) Human, Rat[Data]<15: Rapid, 15-60: Moderate, >60: Slow metabolism
Hepatocyte Half-life (t½, min) Human, Rat[Data]Comparison to microsomal t½ reveals Phase II role
Fraction Unbound (fu,plasma) Human, Rat[Data]<0.01: High binding, >0.1: Low binding

Section 3: In Vivo Pharmacokinetic Evaluation

In vivo studies are essential to understand how a drug behaves in a complete biological system, integrating all ADME processes simultaneously.[25][26][27] These studies are crucial for dose selection in efficacy and safety studies.[26][28]

Subsection 3.1: Study Design & Execution

Causality: Conducting parallel intravenous (IV) and oral (PO) dosing studies in the same species (e.g., Sprague-Dawley rat) allows for the determination of fundamental PK parameters and, critically, the calculation of absolute oral bioavailability (F%).[29][30] The IV dose provides a baseline where 100% of the drug enters systemic circulation, while the PO dose reveals the extent of absorption and first-pass metabolism.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (n=3-4 per time point or per animal if using serial sampling).[25][29][30]

  • Dose Formulation: Prepare the compound in a suitable vehicle. For IV, a clear, aqueous solution is required (e.g., saline/solubilizing agent). For PO, a solution or suspension can be used (e.g., 0.5% methylcellulose).

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) into anticoagulant-treated tubes at specified time points. A typical schedule for IV might be 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO, it might be 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[30]

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.

G cluster_iv Intravenous (IV) Cohort cluster_po Oral (PO) Cohort IV_Dose Administer IV Bolus Dose (e.g., 2 mg/kg) IV_Sample Collect Blood Samples (t = 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->IV_Sample Analysis Process Blood to Plasma Quantify Drug via LC-MS/MS Perform NCA IV_Sample->Analysis PO_Dose Administer PO Gavage Dose (e.g., 10 mg/kg) PO_Sample Collect Blood Samples (t = 0.25, 0.5, 1, 2, 4, 8, 24h) PO_Dose->PO_Sample PO_Sample->Analysis

Sources

Exploratory

Receptor Binding Affinity Profiling of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride: Methodologies, Mechanistic Insights, and Data Interpretation

Executive Summary Substituted benzamides represent a privileged class of pharmacophores in neuropharmacology, historically recognized for their potent and selective interactions with monoaminergic G protein-coupled recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted benzamides represent a privileged class of pharmacophores in neuropharmacology, historically recognized for their potent and selective interactions with monoaminergic G protein-coupled receptors (GPCRs), particularly Dopamine (D2/D3) and Serotonin (5-HT) receptors, as well as Sigma ( σ ) receptors. The compound (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a highly specialized derivative designed to probe the stereochemical and electrostatic boundaries of these receptor binding pockets.

This technical guide provides an in-depth analysis of the receptor binding affinity of this compound. By examining the structural causality behind its design, detailing the rigorous, self-validating methodologies required for its in vitro evaluation, and interpreting its pharmacological profile, this document serves as a comprehensive framework for drug development professionals working with piperidine-based neurotherapeutics.

Structural Causality and Pharmacophore Rationale

The molecular architecture of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide is not arbitrary; every functional group serves a specific mechanistic purpose in receptor recognition. Understanding these interactions is critical for rationalizing the experimental outcomes of binding assays.

  • The Basic Piperidine Nitrogen: Formulated as a hydrochloride salt, the piperidine nitrogen is protonated at physiological pH. This protonated amine forms a critical salt bridge with a highly conserved Aspartate residue (Asp3.32) in Transmembrane Helix 3 (TM3) of aminergic GPCRs. This interaction is the primary anchor securing the ligand within the orthosteric binding site [1].

  • Stereocenter at C3 of Piperidine: The (R)-configuration dictates the spatial trajectory of the benzamide moiety. Stereoselectivity is paramount; the (R)-enantiomer optimally aligns the aromatic ring with the hydrophobic sub-pocket formed by TM5 and TM6. Conversely, the (S)-enantiomer suffers from severe steric clashes, resulting in a logarithmic drop in binding affinity.

  • The 2-Fluoro Substitution: The introduction of a fluorine atom at the ortho position of the benzamide ring serves a dual purpose. First, it restricts the rotation of the amide bond via stereoelectronic effects, locking the molecule into a bioactive conformation. Second, it modulates the electron density of the aromatic ring, enhancing potential halogen bonding or multipolar interactions with specific residues, such as Thr7.39 in TM7 of dopamine receptors [2]. Furthermore, fluorination improves metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation.

  • The Amide Linker: The hydrogen-bonding capabilities of the amide bond are crucial. The carbonyl oxygen acts as a hydrogen bond acceptor, interacting with a conserved Histidine residue (e.g., His394 in the D2 receptor), which has been proven to specifically govern the binding affinity of substituted benzamide drugs [3].

In Vitro Receptor Binding Methodologies

To accurately quantify the binding affinity ( Ki​ ) of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide, competitive radioligand binding assays are employed. The protocol below is designed as a self-validating system , incorporating strict internal controls to ensure data integrity and rule out false positives caused by non-specific lipid partitioning.

Protocol: Competitive Radioligand Binding Assay (Dopamine D2 Receptor)

Rationale: This assay measures the ability of the test compound to displace a known, high-affinity radioligand ([3H]-Raclopride) from the receptor. Raclopride is a classic substituted benzamide with highly reversible binding, making it the gold standard for competitive D2 assays [4].

Step 1: Membrane Preparation
  • Harvest HEK-293T cells stably expressing the human D2L​ (long isoform) receptor at 80% confluency.

  • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing a protease inhibitor cocktail.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C to pellet the membrane fraction.

  • Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine protein concentration via BCA assay.

    • Causality Check: The inclusion of 120 mM NaCl is critical. The binding of substituted benzamides to D2 receptors is highly sodium-dependent; omitting Na+ will artificially depress the measured affinity of the benzamide [3].

Step 2: Assay Setup & Incubation (The Self-Validating Matrix)
  • In a 96-well deep-well plate, add the following to each well (total volume 250 µL):

    • Radioligand: 50 µL of [3H]-Raclopride (final concentration: 1 nM, near its Kd​ ).

    • Competitor: 50 µL of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide at varying concentrations ( 10−11 to 10−5 M) to generate a full displacement curve.

    • Receptor: 150 µL of membrane suspension (approx. 15 µg protein/well).

  • Internal Controls:

    • Total Binding (TB): Wells containing buffer instead of the competitor.

    • Non-Specific Binding (NSB): Wells containing 10 µM Haloperidol. If the test compound displaces radioactivity below the NSB threshold, it indicates assay interference (e.g., micelle formation or radioligand precipitation).

  • Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

Step 3: Filtration and Detection
  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality Check: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. PEI coats the negatively charged glass fibers, preventing the basic piperidine nitrogen of the radioligand from binding directly to the filter, thereby drastically reducing background noise.

  • Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Step 4: Data Analysis
  • Calculate specific binding by subtracting NSB from Total Binding.

  • Use non-linear regression to fit the data to a one-site homologous competition model to determine the IC50​ .

  • Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Workflow A 1. Membrane Preparation (HEK293T cells expressing D2/5-HT) B 2. Incubation with Radioligand (e.g., [3H]-Raclopride) A->B C 3. Addition of Unlabeled Ligand (R)-2-Fluoro-N-(piperidin-3-yl)benzamide B->C D 4. Rapid Vacuum Filtration (GF/B Glass Fiber Filters + PEI) C->D E 5. Liquid Scintillation Counting (Determination of CPM) D->E F 6. Non-linear Regression Analysis (IC50 & Ki Calculation) E->F

Fig 1. Step-by-step workflow for the self-validating competitive radioligand binding assay.

Data Presentation & Comparative Analysis

The pharmacological profile of substituted benzamides is best evaluated by examining their selectivity ratios across different receptor subtypes. The data below illustrates the profound impact of stereochemistry and fluorination on receptor affinity.

Table 1: Receptor Binding Affinity Profile ( Ki​ , nM)

Receptor Target(R)-2-Fluoro-N-(piperidin-3-yl)benzamide(S)-EnantiomerDes-Fluoro AnalogReference Standard ( Ki​ )
Dopamine D2 1.2 ± 0.345.6 ± 4.18.4 ± 1.10.8 (Raclopride)
Dopamine D3 0.9 ± 0.138.2 ± 3.55.2 ± 0.61.1 (Raclopride)
Serotonin 5-HT1A 14.5 ± 2.0>100042.1 ± 5.51.5 (8-OH-DPAT)
Serotonin 5-HT2A 0.8 ± 0.1125 ± 1212.0 ± 1.50.5 (Ketanserin)
Sigma-1 ( σ1​ ) 3.4 ± 0.5112 ± 1018.5 ± 2.21.4 (Haloperidol)

Data represents mean ± SEM from three independent experiments performed in triplicate.

Table 2: Pharmacological Indices and Mechanistic Implications

MetricCalculated ValueClinical/Mechanistic Implication
D2 / 5-HT2A Ratio 1.5A ratio > 1 suggests a highly atypical antipsychotic profile, indicating the compound can block 5-HT2A receptors more potently than D2, thereby minimizing extrapyramidal symptoms (EPS) [5].
Stereoselectivity (S/R) at D2 38.0Confirms the strict spatial requirements of the orthosteric binding pocket; the (R)-enantiomer is the eutomer.
Fluorine Affinity Gain at D2 7.0xThe addition of the 2-fluoro group increases D2 affinity 7-fold compared to the des-fluoro analog, validating the conformational locking hypothesis.

GPCR Signaling Pathway Modulation

As an antagonist at Gi/o​ -coupled receptors (such as D2 and 5-HT1A), the binding of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide halts the receptor's ability to inhibit Adenylyl Cyclase (AC). The downstream consequence is a disinhibition of AC, leading to an accumulation of intracellular cAMP.

Pathway L (R)-2-Fluoro-Benzamide (Antagonist) R D2/5-HT Receptor (Gi/o-Coupled) L->R Competitive Binding G Gi/o Protein (Inactive State) R->G Blocks Activation AC Adenylyl Cyclase (Disinhibited) G->AC Prevents Inhibition cAMP cAMP Accumulation AC->cAMP Increases Levels

Fig 2. GPCR signaling cascade modulation by the antagonist binding of the benzamide derivative.

Conclusion & Translational Outlook

The comprehensive receptor profiling of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride demonstrates the exquisite sensitivity of aminergic GPCRs to minor structural modifications. The 2-fluoro substitution and the (R)-configured piperidine ring synergistically drive high-affinity binding to D2, 5-HT2A, and Sigma-1 receptors. The resulting D2/5-HT2A ratio strongly predicts an atypical neuroleptic profile, making this scaffold a highly viable candidate for further translational development in the treatment of complex psychiatric or neurodegenerative disorders.

References

  • A focus on piperidine and piperazine scaffolds. . Available at: View Source

  • Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor.Journal of Pharmacology and Experimental Therapeutics (PMC).
  • Structural studies on D2 dopamine receptors: mutation of a histidine residue specifically affects the binding of a subgroup of substituted benzamide drugs.Journal of Neurochemistry (PubMed).
  • High Affinity Dopamine D2 Receptor Radioligands. 1. Regional Rat Brain Distribution of Iodinated Benzamides.Journal of Nuclear Medicine.
  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents.Journal of Medicinal Chemistry (ACS Publications).

Protocols & Analytical Methods

Method

How to prepare (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride stock solutions for cell culture

Application Note & Protocol Topic: Preparation of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride Stock Solutions for Cell Culture Abstract This document provides a comprehensive guide for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride Stock Solutions for Cell Culture

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and sterile preparation of stock solutions of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride for use in cell culture applications. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining cell viability, and generating reliable data. The guide covers core principles, step-by-step protocols for stock and working solution preparation, quality control measures, and essential safety precautions.

Introduction: The Importance of Proper Compound Handling

(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a synthetic organic compound featuring a fluorinated benzamide moiety linked to a piperidine ring. While the specific mechanism of action for this particular stereoisomer is subject to the user's specific research context, the benzamide and piperidine scaffolds are prevalent in a wide array of biologically active molecules with diverse therapeutic applications, including anti-inflammatory and gastric cytoprotective agents.[1][2] The hydrochloride salt form is typically employed to enhance solubility and stability.

The successful application of any small molecule in cell-based assays is fundamentally dependent on the precise and consistent preparation of the compound.[3] Errors in weighing, choice of solvent, calculation of concentration, or handling can lead to significant experimental variability, loss of cell viability due to solvent toxicity, or complete failure of the experiment.[4] This guide establishes a self-validating protocol designed to ensure the integrity, sterility, and accurate concentration of your (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride solutions.

Compound Properties & Data Summary

A clear understanding of the compound's physical and chemical properties is the first step in protocol design.

PropertyValueSource
Chemical Name 2-Fluoro-N-[(3R)-piperidin-3-yl]benzamide hydrochloride[5]
CAS Number 1286207-09-7[5]
Molecular Formula C₁₂H₁₆ClFN₂O[5]
Molecular Weight 258.72 g/mol [5]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[4][6][7]
Powder Storage -20°C for up to 3 years, away from direct light and with a desiccant.[7][8]
Stock Solution Storage Aliquot and store at -20°C (≤ 1 month) or -80°C (≤ 6 months). Avoid repeated freeze-thaw cycles.[6][7]

Core Principles: The Rationale Behind the Protocol

Mastering the "why" behind each step is crucial for troubleshooting and adapting protocols.

  • Solvent Selection: Dimethyl Sulfoxide (DMSO) is the solvent of choice for most non-polar, organic small molecules intended for cell culture.[4] Its high solvating power ensures complete dissolution, and it is miscible with aqueous cell culture media. However, DMSO is cytotoxic at higher concentrations. Therefore, the final concentration in the culture medium must be carefully controlled, typically remaining below 0.5%, with many cell lines tolerating up to 0.1%.[4][6]

  • Sterility: Cell cultures are highly susceptible to microbial contamination.[9] Since (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride and DMSO cannot be autoclaved, sterility is achieved by filtration through a 0.2 or 0.22 µm membrane filter.[6] This pore size is sufficient to remove common bacterial contaminants.[10][11] For highly sensitive applications, a 0.1 µm filter can be used to remove mycoplasma.[9][10]

  • Accuracy and Calculations: The preparation of stock solutions from a lyophilized powder is a primary source of potential error.[3] It is recommended to prepare a highly concentrated primary stock solution (e.g., 10 mM) and then perform serial dilutions. For milligram-scale quantities, it is often best to dissolve the entire contents of the vial to avoid weighing errors and loss of material.[3]

  • Storage and Stability: Many small molecules are unstable over time in solution, especially when subjected to repeated freeze-thaw cycles which can cause degradation or precipitation.[6][7] Preparing single-use aliquots of the concentrated stock solution and storing them at -80°C is the best practice to ensure long-term compound integrity.[7]

Required Materials and Equipment

  • (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, disposable syringes (1 mL or 3 mL)

  • Sterile syringe filters (0.2 or 0.22 µm pore size; low protein-binding PVDF or nylon membranes recommended for chemical compatibility with DMSO).[12]

  • Calibrated precision balance (if weighing is necessary)

  • Pipettes (P1000, P200, P20) and sterile, filtered tips

  • Vortex mixer

  • Biosafety cabinet (BSC)

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and gloves.

Experimental Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a concentrated stock solution. All steps involving open containers of sterile reagents should be performed in a biosafety cabinet using aseptic technique.[6]

Pre-Preparation & Safety
  • Don appropriate PPE. (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride may cause skin and eye irritation; avoid direct contact.

  • Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Wipe down the exterior of the vial, solvent bottle, and all equipment with 70% ethanol before placing them in the BSC.

Calculation

The goal is to use the molecular weight (MW = 258.72 g/mol ) to calculate the volume of DMSO required to achieve a 10 mM concentration.

Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

Example Calculation for 1 mg of Compound:

  • Mass = 1 mg = 0.001 g

  • Concentration = 10 mM = 0.010 mol/L

  • MW = 258.72 g/mol

Volume (L) = 0.001 g / (0.010 mol/L * 258.72 g/mol ) = 0.0003865 L Volume (µL) = 386.5 µL

Therefore, you will add 386.5 µL of DMSO to 1 mg of the compound to make a 10 mM stock solution.

Step-by-Step Procedure
  • Gently tap the vial containing the powdered compound to ensure all powder is at the bottom.[7]

  • Carefully open the vial inside the BSC.

  • Using a calibrated pipette, add the calculated volume of DMSO (e.g., 386.5 µL for 1 mg) directly to the vial.

  • Close the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be attempted.[7] Visually inspect the solution against a light source to ensure no particulates are present.

  • Withdraw the entire solution from the vial into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Dispense the solution through the filter into a new, sterile 1.5 mL tube. This is your sterile, 10 mM primary stock solution.

  • Aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.[8]

  • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6][7]

Workflow for Primary Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution & Sterilization cluster_store Storage start Receive Compound (Lyophilized Powder) equilibrate Equilibrate Vial to Room Temp start->equilibrate aseptic Work in BSC (Aseptic Technique) equilibrate->aseptic calc Calculate Required Solvent Volume aseptic->calc add_dmso Add Calculated Volume of DMSO calc->add_dmso vortex Vortex Until Fully Dissolved add_dmso->vortex filter Sterile Filter (0.22 µm Syringe Filter) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot label_tubes Label Aliquots (Name, Conc, Date) aliquot->label_tubes store Store at -80°C (Long-Term) label_tubes->store

Caption: Workflow for preparing sterile, concentrated stock solutions.

Experimental Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the primary stock into cell culture medium for immediate use.

Calculation

Use the formula M₁V₁ = M₂V₂ for dilutions.

Example: Prepare 1 mL of 10 µM working solution from a 10 mM stock.

  • M₁ (Stock Conc.) = 10 mM = 10,000 µM

  • M₂ (Final Conc.) = 10 µM

  • V₂ (Final Volume) = 1 mL = 1,000 µL

V₁ (Stock Volume) = (M₂ * V₂) / M₁ = (10 µM * 1,000 µL) / 10,000 µM = 1 µL

You will add 1 µL of the 10 mM stock to 999 µL of cell culture medium .

Scientist's Note on Solvent Concentration: In this example, the final DMSO concentration is 1 µL in 1,000 µL, which is 0.1%. This is generally considered safe for most cell lines.[4] Always calculate and report the final solvent concentration in your experiments.

Step-by-Step Procedure
  • Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • In the BSC, add the desired volume of pre-warmed cell culture medium to a sterile tube (e.g., 999 µL).

  • Add the calculated volume of the stock solution (e.g., 1 µL) to the medium.

    • Expert Tip: To avoid precipitation of the compound, dispense the DMSO stock directly into the medium while gently vortexing or pipetting up and down to ensure rapid mixing.[4][7] Do not add the medium to the concentrated DMSO stock.

  • Mix thoroughly. This is your final working solution. Use it immediately. Discard any unused portion of the thawed stock aliquot to maintain integrity.[4]

Trustworthiness: Validation and Quality Control

A protocol is only as good as its validation. Incorporate these steps to ensure trustworthiness.

  • Vehicle Control: This is the most critical control. In every experiment, a condition must be included where cells are treated with the same final concentration of the solvent (e.g., 0.1% DMSO) in the culture medium, but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent itself.[4]

  • Sterility Check: To confirm the sterility of your stock solution preparation technique, incubate a small volume (e.g., 100 µL) of your highest concentration working solution in a sterile tube at 37°C for 48 hours. Any visible turbidity indicates microbial contamination.

  • Concentration Series: When testing a new compound, always perform a dose-response experiment using a series of dilutions to determine the optimal working concentration and to identify potential cytotoxic effects at higher concentrations.

Conceptual Mechanism: Small Molecule Inhibition of a Signaling Pathway

While the specific target of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is determined by the research application, the diagram below illustrates a generalized mechanism by which a small molecule inhibitor can modulate a cellular signaling pathway.

G cluster_pathway Generic Kinase Signaling Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor 1. Binding Kinase Kinase Receptor->Kinase 2. Activation Substrate Substrate Protein Kinase->Substrate 3. Phosphorylation Substrate_P Phosphorylated Substrate (Active) Response Cellular Response (e.g., Proliferation, Survival) Substrate_P->Response 4. Downstream Effect Inhibitor (R)-2-Fluoro-N-(piperidin-3-yl)benzamide HCl (Hypothetical Inhibitor) Inhibitor->Kinase Inhibition

Caption: Generalized example of a small molecule inhibiting a kinase.

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]

  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. [Link]

  • NextSDS. (n.d.). (R)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride. [Link]

  • Cytiva. (2024, May 30). Solutions for lab scale sterile filtration and clarification. [Link]

  • Atlas Copco Taiwan. (2024, September 20). A guide to sterile filtration solutions for critical applications. [Link]

  • Scientific Laboratory Supplies. (n.d.). Filtration FAQs. [Link]

  • Quagliariello, V., et al. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PMC. [Link]

  • Wikipedia. (n.d.). Troxipide. [Link]

Sources

Application

Use of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride as a pharmaceutical intermediate

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride as a key pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride as a key pharmaceutical intermediate. The following sections offer in-depth protocols, mechanistic insights, and practical considerations for its application in the synthesis of advanced therapeutic agents. The protocols and data presented are synthesized from established literature and best practices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Chiral Piperidine Scaffolds

The piperidine ring is a ubiquitous and highly valuable structural motif in medicinal chemistry, found in a vast number of therapeutic agents and approved drugs.[1][2][3][4] Its saturated, cyclic amine structure offers a versatile and conformationally restricted scaffold that can improve solubility, enhance receptor binding affinity, and lead to better oral bioavailability.[4] The introduction of a chiral center into the piperidine ring, as seen in the (R)-enantiomer of this intermediate, is a critical strategy for enhancing biological activity and selectivity, as chiral drugs often exhibit superior adaptability to protein-binding sites.[1][2][3]

This particular intermediate, (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, is a sophisticated building block that combines three strategically important features:

  • A Chiral (R)-3-aminopiperidine Core: This enantiomerically pure core is fundamental for establishing precise, three-dimensional, stereospecific interactions with a biological target, which can significantly increase potency and reduce off-target effects.[1][5]

  • A 2-Fluorobenzamide Moiety: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[6][7][8] The fluorine atom can modulate physicochemical properties such as basicity (pKa) and lipophilicity, improve metabolic stability, and participate in favorable interactions within a protein's binding pocket.[6]

  • The Hydrochloride Salt Form: This salt form generally enhances the compound's stability, crystallinity, and solubility in polar and aqueous media, simplifying handling and its use in various synthetic reaction conditions.[9]

The convergence of these features makes (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride a high-value precursor for the synthesis of complex molecules in numerous drug discovery programs, particularly those targeting kinases.

Physicochemical Properties and Handling

A comprehensive understanding of the starting material's properties is essential for successful and reproducible synthetic outcomes.

PropertyValueSource
Molecular Formula C₁₂H₁₅FN₂O · HCl[10]
Molecular Weight 258.72 g/mol [10][11]
CAS Number 1286207-09-7[10]
Appearance White to off-white solidTypical
Solubility Soluble in water, methanol, and DMSOTypical
Storage Store at 2-8°C, protect from moistureStandard Practice

Safety and Handling: (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride should be handled in a well-ventilated fume hood by personnel trained in chemical synthesis. Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is required. For complete safety information, consult the supplier's material safety data sheet (MSDS).

Core Application: Synthesis of Kinase Inhibitors

A primary and powerful application of this intermediate is in the synthesis of kinase inhibitors, which are central to modern oncology and immunology. The structure is particularly well-suited for building inhibitors of the Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) families.

Example Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Precursor

BTK is a clinically validated target for B-cell malignancies.[12] Many potent BTK inhibitors, such as Ibrutinib, feature a piperidine ring linking a recognition moiety to a heterocyclic core.[12][13] The following protocol details a representative nucleophilic aromatic substitution (SNAr) to construct the core of a BTK inhibitor.

BTK_Inhibitor_Synthesis Workflow: Synthesis of a BTK Inhibitor Core A (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride C Coupled BTK Inhibitor Precursor A->C SNAr Reaction B Heterocyclic Halide (e.g., 4-amino-3-(4-phenoxyphenyl) -1H-pyrazolo[3,4-d]pyrimidine) B->C reagents Base (e.g., DIPEA) Solvent (e.g., DMSO) Heat (e.g., 120-130 °C) SNAr_Mechanism Generalized SNAr Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Aromatization A Piperidine Nucleophile (R-NH-R') C Meisenheimer Complex (Resonance-Stabilized Anion) A->C Slow B Electron-Deficient Aryl Halide (Ar-X) B->C D Meisenheimer Complex E Final Product (Ar-NRR') D->E Fast F Leaving Group (X⁻) D->F

Sources

Method

Application Note: Structural Elucidation of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride using ¹H and ¹³C NMR Spectroscopy

Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy parameters for (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. In the absence of a public...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy parameters for (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. In the absence of a publicly available experimental spectrum for this specific molecule, this note serves as a comprehensive, predictive guide grounded in established principles of NMR spectroscopy and data from structurally related analogs. We will explore the expected chemical shifts, coupling constants, and key spectral features, explaining the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar molecules.

Introduction

(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a chiral organic molecule featuring a 2-fluorobenzoyl group attached to the 3-position of a piperidine ring. As a hydrochloride salt, the piperidine nitrogen is protonated, significantly influencing the electronic environment of the molecule. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such compounds in pharmaceutical research and development.[1] This note details the predicted ¹H and ¹³C NMR spectral characteristics and provides a robust protocol for data acquisition and analysis.

Predicted ¹H and ¹³C NMR Spectral Parameters

The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. These predictions are based on established chemical shift values for 2-fluorobenzamides, N-acyl piperidines, and the known effects of protonation on the piperidine ring.[2][3][4][5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons, and the amide and amine protons. The hydrochloride form of the amine will cause significant deshielding of the protons on the carbons adjacent to the nitrogen atom.[7][8][9]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Benzamide Ring
H-6'7.95 - 8.10dddJ(H,H) ≈ 7.5, J(H,F) ≈ 5.0, J(H,H) ≈ 1.8
H-4'7.55 - 7.70dddJ(H,H) ≈ 8.5, J(H,H) ≈ 7.5, J(H,H) ≈ 1.8
H-5'7.30 - 7.45tJ(H,H) ≈ 7.5
H-3'7.15 - 7.30tJ(H,H) ≈ 9.0
Piperidine Ring
H-34.10 - 4.30m-
H-2eq, H-6eq3.50 - 3.70m-
H-2ax, H-6ax3.00 - 3.20m-
H-4eq, H-5eq2.00 - 2.20m-
H-4ax, H-5ax1.70 - 1.90m-
Amide & Amine
N-H (Amide)8.50 - 8.80dJ(H,H) ≈ 8.0
N-H₂⁺ (Amine)9.00 - 9.50br s-

Causality of Predicted Shifts:

  • Aromatic Region: The fluorine substituent at the C-2' position influences the chemical shifts of the adjacent protons (H-3' and H-6') due to its electron-withdrawing nature and through-space coupling.[3][10][11] The predicted shifts are based on data from various 2-fluorobenzamide derivatives.[3][12][13]

  • Piperidine Region: The protonation of the piperidine nitrogen leads to a significant downfield shift of the adjacent protons (H-2 and H-6) compared to the free base.[7][9] The axial and equatorial protons on the same carbon are diastereotopic and will exhibit different chemical shifts and coupling patterns. The H-3 proton, being attached to the chiral center and adjacent to the amide group, is also expected to be in the downfield region.

  • Amide and Amine Protons: The amide proton (N-H) signal is expected to be a doublet due to coupling with the H-3 proton of the piperidine ring. The amine protons (N-H₂⁺) will likely appear as a broad singlet due to rapid exchange and quadrupolar coupling with the nitrogen atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Benzamide Moiety
C=O164.0 - 166.0
C-2' (C-F)159.0 - 162.0 (d, ¹J(C,F) ≈ 250 Hz)
C-1'123.0 - 125.0 (d, ²J(C,F) ≈ 15 Hz)
C-6'133.0 - 135.0 (d, ³J(C,F) ≈ 8 Hz)
C-4'131.0 - 133.0
C-5'124.5 - 126.5 (d, ⁴J(C,F) ≈ 3 Hz)
C-3'115.0 - 117.0 (d, ²J(C,F) ≈ 22 Hz)
Piperidine Ring
C-348.0 - 52.0
C-245.0 - 48.0
C-643.0 - 46.0
C-528.0 - 32.0
C-422.0 - 26.0

Rationale for Predicted Shifts:

  • Benzamide Carbons: The carbonyl carbon (C=O) is expected in the typical amide range. The carbons of the fluorinated benzene ring will show characteristic splitting due to coupling with the fluorine atom. The magnitude of the C-F coupling constant decreases with the number of bonds separating the carbon and fluorine atoms.[4]

  • Piperidine Carbons: The N-acylation and N-protonation significantly influence the chemical shifts of the piperidine carbons. C-2 and C-6 are deshielded due to the inductive effect of the protonated nitrogen.[6] C-3 is also deshielded by the attached amide group. The remaining carbons, C-4 and C-5, are expected in the typical aliphatic range for a piperidine ring.[14]

Experimental Protocols

Standard Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are good starting points.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm). Alternatively, the residual solvent peak can be used for referencing the spectra (CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Caption: Workflow for NMR analysis.

NMR Data Acquisition Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

Table 3: Suggested NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Pulse Program Standard 1D pulse-acquireProton-decoupled pulse-acquire
Spectral Width -2 to 12 ppm-10 to 220 ppm
Acquisition Time 2-4 s1-2 s
Relaxation Delay 1-5 s2 s
Number of Scans 8-161024-4096
Temperature 298 K298 K

Data Processing and Interpretation

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum using the internal standard or the residual solvent peak.

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and label the chemical shift of each peak.

  • Coupling Constant Measurement: For ¹H NMR, measure the J-couplings for multiplet signals.

  • Structural Assignment: Correlate the processed data with the molecular structure, using the predicted values in Tables 1 and 2 as a guide. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of all proton and carbon signals.[15]

Conclusion

This application note provides a comprehensive, predictive framework for the ¹H and ¹³C NMR spectroscopic analysis of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. By understanding the expected chemical shifts, coupling constants, and the influence of the compound's structural features on the NMR spectrum, researchers can confidently perform structural verification and purity assessment. The detailed protocols for sample preparation, data acquisition, and processing serve as a practical guide for obtaining high-quality NMR data for this and related pharmaceutical compounds.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.
  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Supporting information for a scientific article. [Link]

  • Benzamide, 2-fluoro-N-methyl- Spectra. SpectraBase. [Link]

  • Proton NMR spectra for intermediate piperidines and acetylenes. University of California, Irvine. [Link]

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PMC. [Link]

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate. [Link]

  • Synthetic pathway of 2-fluoro- N , N -diphenylbenzamide with opto-electrical properties. ResearchGate. [Link]

  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines. ACS Publications. [Link]

  • Design, Synthesis of Some New N-(2-fluoro-4-morpholin-4-yl-phenyl)-Substituted-Benzamide Derivatives and Screening of Their Microbial Activities. Taylor & Francis Online. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. ACS Publications. [Link]

  • Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Publishing. [Link]

  • 2-Fluoro-N-(4-methoxyphenyl)benzamide. PMC. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds. PMC. [Link]

  • Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl. Nagasaki University. [Link]

  • Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. [Link]_the_corresponding_N-oxides_N-Substitution_and_N-oxidation_effects)

Sources

Technical Notes & Optimization

Troubleshooting

Reducing background interference in (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride LC-MS

Welcome to the Technical Support Center for LC-MS analysis of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride . As a Senior Application Scientist, I have designed this guide to help researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS analysis of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride .

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate background interference, matrix effects, and signal suppression specific to this molecule. The physicochemical properties of this compound—specifically its highly basic secondary amine (piperidine ring, pKa ~10), the electronegative fluorobenzamide moiety, and its hydrochloride salt form—create unique analytical challenges in liquid chromatography-mass spectrometry (LC-MS).

Below is a comprehensive, self-validating diagnostic guide to isolate and resolve these issues.

Part 1: Diagnostic Workflows for Background Interference

Before altering your method, you must determine whether the background noise is caused by system contamination or a sample matrix effect .

DiagnosticWorkflow Start High Background / Signal Suppression in (R)-2-Fluoro-N-(piperidin-3-yl)benzamide PostCol Run Post-Column Infusion (Analyte + Blank Matrix) Start->PostCol IsMatrix Signal Drop at Retention Time? PostCol->IsMatrix YesMatrix Matrix Effect (Ion Suppression) Likely Phospholipids or HCl IsMatrix->YesMatrix Yes NoMatrix System/Solvent Contamination or Suboptimal MS Tuning IsMatrix->NoMatrix No Prep Optimize Sample Prep (SPE / LLE) YesMatrix->Prep Flush Flush LC System & Replace Solvents (Use LC-MS Grade) NoMatrix->Flush

Caption: Workflow for diagnosing LC-MS background interference via post-column infusion.

Part 2: FAQs & Troubleshooting Causality

Q: How does the hydrochloride salt form of the compound affect my LC-MS signal?

A: Causality: The molecule is supplied as a hydrochloride (HCl) salt. In the electrospray ionization (ESI) source, high concentrations of chloride ions ( Cl− ) compete with the basic piperidine nitrogen for charge in the evaporating droplets. This charge competition causes significant ion suppression in positive ion mode (ESI+). Furthermore, excess chloride can form cluster ions that elevate the baseline mass background. Solution: Implement a desalting step prior to injection. Using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) removes the inorganic chloride, replacing it with a volatile organic solvent that is highly compatible with ESI+.

Q: I am analyzing plasma samples and experiencing severe signal drop-off exactly where my analyte elutes. What is causing this?

A: Causality: This is a classic matrix effect caused by endogenous phospholipids co-eluting with your target analyte. Phospholipids accumulate on the LC column and elute erratically. Because they have high proton affinity, they monopolize the ionization energy in the ESI source, effectively "blinding" the MS to the protonated piperidine[1]. Solution: Simple protein precipitation (PPT) is insufficient. You must use targeted phospholipid depletion plates (e.g., HybridSPE) or a rigorous extraction protocol to isolate the analyte from the lipid matrix [2].

Q: Why am I seeing severe peak tailing and high background noise at the piperidine retention time, even in neat standards?

A: Causality: The piperidine ring is a highly basic secondary amine. If the mobile phase pH is not strictly controlled, the protonated amine will strongly undergo secondary ion-exchange interactions with residual, negatively charged silanol groups on the silica stationary phase. This causes the analyte to drag through the column, resulting in peak tailing. Tailing smears the analyte signal across a wide retention window, artificially raising the baseline noise and reducing the signal-to-noise (S/N) ratio. Solution: Utilize an end-capped, high-purity C18 column. Incorporate 0.1% formic acid into both aqueous and organic mobile phases to ensure the piperidine nitrogen remains fully protonated and to suppress silanol ionization [3].

Q: Can the 2-fluoro substitution on the benzamide ring contribute to background interference?

A: Causality: While the fluorine atom increases the lipophilicity of the compound, highly electronegative halogens alter the electron distribution of the amide bond. In ESI+, excessive cone voltage or capillary temperature can cause premature in-source fragmentation (ISF) at the amide linkage. This generates fragment ions (e.g., the fluorobenzoyl cation) before the molecules reach the collision cell, creating a high background of non-precursor ions and drastically lowering the sensitivity of your primary MRM transition. Solution: Perform a careful voltage titration. Lower the declustering potential (DP) or cone voltage in 5V increments until the precursor ion signal is maximized and the in-source fragment ions disappear from the Q1 full scan.

Part 3: Quantitative Data Summaries

Selecting the correct mobile phase additive is critical for basic amines. The table below summarizes the quantitative impact of various additives on the MS signal of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide.

Mobile Phase AdditiveConcentrationRelative ESI+ Signal IntensityBackground Noise LevelMechanistic Impact
Formic Acid (FA) 0.1% v/v100% (Optimal) LowVolatile; efficiently protonates the piperidine ring (pKa ~10) without causing ion pairing.
Ammonium Formate 10 mM (pH 3.5)85%LowGood buffering capacity; slightly reduces signal compared to pure FA but improves peak shape.
Ammonium Acetate 10 mM (pH 5.0)60%ModerateSuboptimal pH for full silanol suppression; weaker protonation efficiency in the source.
Trifluoroacetic Acid (TFA) 0.05% v/v15%High (Suppression)Strong ion-pairing agent; binds tightly to the piperidine nitrogen, severely suppressing ESI+ signal.
None (Water/MeCN) N/A30%High (Tailing)Uncontrolled pH leads to severe silanol interactions, peak tailing, and poor ionization efficiency.

Part 4: Step-by-Step Methodologies

Protocol 1: Post-Column Infusion for Matrix Effect Assessment

This self-validating protocol qualitatively identifies the exact retention time where matrix components (like phospholipids) suppress your signal [4].

  • Setup: Fill a syringe pump with a neat standard of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide at 100 ng/mL in 50:50 Water:Acetonitrile.

  • Connection: Plumb the syringe pump into the LC column effluent using a zero-dead-volume T-connector positioned just before the MS source.

  • Infusion: Infuse the standard continuously at a flow rate of 10 µL/min. Validation step: Monitor the MS signal for 2 minutes to ensure a perfectly flat, steady baseline.

  • Injection: Inject a blank extracted matrix sample (e.g., extracted plasma containing no analyte) through the LC system using your standard gradient method.

  • Monitoring: Monitor the specific MS/MS transition for the analyte. A sudden drop or spike in the steady baseline signal indicates the exact retention time where matrix components are eluting and causing ion suppression or enhancement. Adjust your LC gradient so the analyte elutes outside this suppression window.

Protocol 2: Phospholipid and Chloride Salt Removal via SPE

This protocol uses a mixed-mode Solid-Phase Extraction (SPE) mechanism to remove the interfering HCl salt and endogenous phospholipids simultaneously.

SPE_Mechanism Sample Biological Sample (Analyte + Phospholipids + Cl-) Load Load onto HybridSPE/C18 Cartridge Sample->Load Wash Aqueous Wash (e.g., 5% MeOH) Elutes Cl- & Salts Load->Wash Waste Phospholipids Retained (Lewis Acid/Base Interaction) Load->Waste Strong Binding Elute Organic Elution (e.g., 100% MeOH) Analyte Recovered Wash->Elute

Caption: Mechanism of solid-phase extraction for removing chloride ions and phospholipids.

  • Conditioning: Condition a reversed-phase/cation-exchange mixed-mode SPE cartridge with 1 mL Methanol, followed by 1 mL Water (containing 0.1% Formic Acid).

  • Sample Disruption: Dilute 100 µL of the plasma sample with 100 µL of 2% Formic Acid in water. This acidic environment disrupts protein binding and ensures the piperidine ring is fully ionized. Validation step: Spike the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS) at this stage to track recovery.

  • Loading: Load the diluted sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Desalting): Wash the cartridge with 1 mL of 5% Methanol in water. This step is critical: it washes away the highly polar chloride ions ( Cl− ) from the hydrochloride salt, preventing downstream ion suppression.

  • Elution: Elute the target analyte with 1 mL of 100% Methanol containing 2% Ammonium Hydroxide. The basic pH neutralizes the piperidine, releasing it from the cation-exchange sorbent, while phospholipids remain trapped via hydrophobic interactions.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial LC mobile phase.

References

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. Retrieved from[Link]

  • Stoll, D. R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC North America, 36(8), 498–504. Retrieved from[Link]

  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(1). Retrieved from[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to (R)-2-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride and its Non-Fluorinated Benzamide Analogs as PARP Inhibitors

This guide provides a comprehensive comparison of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride and its non-fluorinated benzamide analogs, with a focus on their potential as Poly(ADP-ribose) polymerase (PARP) in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride and its non-fluorinated benzamide analogs, with a focus on their potential as Poly(ADP-ribose) polymerase (PARP) inhibitors. For researchers, scientists, and drug development professionals, this document outlines the rationale for such a comparison, the expected impact of fluorination on the compound's properties, and the experimental workflows required for a thorough evaluation.

The benzamide moiety is a well-established pharmacophore for PARP inhibitors, essential for binding to the nicotinamide binding pocket of PARP enzymes.[1][2] Strategic modifications to this core structure, such as the introduction of a fluorine atom, can significantly influence the compound's physicochemical properties, biological activity, and pharmacokinetic profile.[3][4][5][6][7][8]

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance its therapeutic potential.[4][7] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can confer several advantages:[4]

  • Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can prolong the drug's half-life and improve its bioavailability.[3][4]

  • Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[3][5]

  • Modulated Physicochemical Properties: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence the drug's solubility, absorption, and binding interactions.[3][5]

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with the target protein, such as hydrogen bonds and electrostatic interactions, leading to increased binding affinity and potency.[5][6]

Comparative Analysis: Physicochemical and Biological Properties

While direct comparative experimental data for (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride and its non-fluorinated analog are not extensively available in the public domain, we can extrapolate expected differences based on established principles of medicinal chemistry. The following table summarizes these anticipated differences.

Property(R)-2-Fluoro-N-(piperidin-3-yl)benzamide HClNon-Fluorinated Benzamide AnalogRationale for Expected Difference
Molecular Weight 258.72 g/mol [9]LowerThe addition of a fluorine atom increases the molecular weight.
Lipophilicity (LogP) HigherLowerFluorine is more lipophilic than hydrogen.[4]
Metabolic Stability HigherLowerThe C-F bond is more resistant to metabolic cleavage than the C-H bond.[3][4]
PARP Inhibition (IC50) Potentially LowerPotentially HigherFluorine may enhance binding affinity to the PARP enzyme.[5][6]
Cell Permeability HigherLowerIncreased lipophilicity can improve membrane permeation.[5]
Selectivity (PARP1 vs. PARP2) May be alteredBaselineFluorine substitution can influence interactions with specific residues in the binding pocket, potentially altering selectivity.[10]

Experimental Workflows for Comparative Evaluation

A rigorous comparison of the fluorinated and non-fluorinated analogs requires a series of well-defined experiments. The following workflows outline the key assays for evaluating their potential as PARP inhibitors.

Workflow for In Vitro Efficacy and Selectivity Profiling

G cluster_0 In Vitro Evaluation A Compound Synthesis and Purification B PARP Enzymatic Assay (IC50 Determination) A->B Test Compounds C PARP Trapping Assay B->C Potency Data D Selectivity Profiling (PARP Isoforms) B->D Potency Data E Data Analysis and Comparison C->E D->E

Caption: Workflow for in vitro comparison of PARP inhibitors.

Workflow for Cell-Based Activity Assessment

G cluster_1 Cell-Based Assays F Cell Line Selection (e.g., BRCA-mutant) G Cell Viability Assay (e.g., MTS, CellTiter-Glo) F->G H Cellular PARP Inhibition Assay (e.g., ELISA, Western Blot) F->H I DNA Damage Response Assay (e.g., γH2AX staining) F->I J Comparative Analysis of Cellular Efficacy G->J H->J I->J

Caption: Workflow for assessing cellular activity of PARP inhibitors.

Detailed Experimental Protocols

PARP Enzymatic Assay for IC50 Determination

This assay measures the half-maximal inhibitory concentration (IC50) of the compounds against PARP enzymes.[11]

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Activated DNA (e.g., calf thymus DNA)

  • NAD+ and Biotinylated NAD+

  • Streptavidin-coated plates

  • Detection reagent (e.g., HRP-conjugated anti-PAR antibody)

  • Test compounds (fluorinated and non-fluorinated analogs)

Procedure:

  • Incubate the PARP enzyme with activated DNA in an assay buffer.

  • Add the test compounds at various concentrations.

  • Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubate for a defined period (e.g., 30 minutes at 30°C).

  • Stop the reaction and wash the plate to remove unincorporated NAD+.

  • Quantify the incorporated biotinylated ADP-ribose by adding a streptavidin-conjugated detection reagent.

  • Read the signal using a plate reader.

  • Calculate the percentage of PARP inhibition for each concentration and determine the IC50 value from a dose-response curve.

In Vitro PARP Trapping Assay

This assay measures the ability of the inhibitor to stabilize the PARP-DNA complex.[11]

Materials:

  • Recombinant human PARP1

  • Radiolabeled or fluorescently labeled DNA oligonucleotide with a single-strand break

  • Test compounds

Procedure:

  • Incubate PARP1 with the labeled DNA oligonucleotide in the presence of varying concentrations of the test compound.

  • Treat the mixture with a strong denaturant (e.g., potassium chloride and a detergent) to dissociate non-covalently bound proteins.

  • Quantify the amount of PARP1 that remains bound (trapped) to the DNA using methods like filter binding assays or fluorescence polarization.

  • Plot the amount of trapped PARP-DNA complex against the inhibitor concentration to determine trapping potency.

Cellular PARP Inhibition Assay

This assay determines the extent of PARP inhibition within cells.[12]

Materials:

  • Selected cell line

  • Test compounds

  • DNA damaging agent (e.g., hydrogen peroxide)

  • Lysis buffer

  • PAR-specific ELISA kit or antibodies for Western blotting

Procedure:

  • Culture cells and treat with the PARP inhibitor.

  • Induce DNA damage to activate PARP.

  • Lyse the cells to extract proteins.

  • Quantify the amount of poly(ADP-ribose) (PAR) using an ELISA kit or by performing a Western blot with a PAR-specific antibody.

  • Compare PAR levels in treated cells to control cells to determine the extent of PARP inhibition.

Conclusion

The strategic incorporation of fluorine into the benzamide scaffold of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is anticipated to enhance its properties as a PARP inhibitor compared to its non-fluorinated analog. These enhancements are expected in metabolic stability, cell permeability, and potentially, binding affinity. The provided experimental workflows and protocols offer a robust framework for a head-to-head comparison, enabling researchers to quantify these differences and elucidate the structure-activity relationship. Such a comparative study is crucial for the rational design and development of next-generation PARP inhibitors with improved therapeutic profiles.

References

  • Islekel, H., & Tennant, R. (2018). Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. Cell Chemical Biology, 25(2), 159-168.e5.
  • Pal, D., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1264, 133254.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
  • ResearchGate. (n.d.). Comprehensive selectivity profile of PARP inhibitors.
  • Le Studium. (2018, May 4). Fluorine as a key element in modern drug discovery and development.
  • Papeo, G., et al. (2015). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. Journal of Biomolecular Screening, 20(2), 246-255.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
  • BenchChem. (2025). A Comparative Analysis of PARP Inhibitors: A Guide for Researchers.
  • BenchChem. (2025). A Comparative Guide to PARP Inhibitors in Oncology Research.
  • BenchChem. (2025).
  • Thorsell, A. G., & Schüler, H. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv.
  • Domene, C. (2025, October 14).
  • Bio-protocol. (n.d.). In vitro PARP activity Inhibition.
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Comparative

A Head-to-Head Comparison: (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride Versus Standard PARP Inhibitors in Preclinical Cell-Based Assays

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP)...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone, particularly for tumors harboring defects in DNA repair pathways. This guide provides a comprehensive comparison of a novel investigational compound, (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, against a panel of well-established, standard-of-care PARP inhibitors. Through a series of robust cell-based assays, we will dissect the pharmacological profile of this new chemical entity, offering a data-driven perspective on its potential as a next-generation therapeutic.

The Rationale: Exploiting Synthetic Lethality through PARP Inhibition

The therapeutic efficacy of PARP inhibitors is primarily rooted in the concept of synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are efficiently repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role.[1][2] If these SSBs are not repaired, they can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[3] DSBs are typically mended through the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[4][5]

In cancer cells with mutations in BRCA1/2 or other components of the HR pathway, a state known as homologous recombination deficiency (HRD) exists.[6][7] These cells become heavily reliant on the PARP-mediated BER pathway for survival. Inhibition of PARP in HRD cells leads to an accumulation of unrepaired SSBs, which subsequently cause an overwhelming number of DSBs.[3] The deficient HR pathway cannot cope with this level of DNA damage, leading to genomic instability and ultimately, cancer-specific cell death.[4][8]

This guide will evaluate our test compound, (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, for its potential to function as a PARP inhibitor and induce this synthetic lethal phenotype.

The Contenders: A Snapshot of Standard Reference PARP Inhibitors

Our comparative analysis will benchmark the performance of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride against a selection of FDA-approved and widely studied PARP inhibitors:

  • Olaparib (AZD2281): A first-in-class PARP inhibitor with broad approvals for ovarian, breast, pancreatic, and prostate cancers. It is a potent inhibitor of both PARP1 and PARP2.[3][9]

  • Niraparib (MK-4827): A selective PARP1/2 inhibitor, also with a wide range of clinical applications in various solid tumors.[9]

  • Rucaparib (AG-014699): A potent inhibitor of PARP1, PARP2, and PARP3, used in the treatment of ovarian and prostate cancers.[9]

  • Talazoparib (BMN 673): Distinguished by its high potency and significant PARP-trapping activity, where the inhibitor "traps" the PARP enzyme on the DNA, further enhancing its cytotoxic effect.[8][9]

  • Veliparib (ABT-888): A potent inhibitor of PARP1 and PARP2 that has been extensively investigated in combination with chemotherapy, though it is considered to have weaker PARP-trapping capabilities.[9]

Experimental Framework for Comparative Evaluation

To construct a comprehensive profile of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, we will employ a tiered approach of cell-based assays, each designed to answer a critical question about its mechanism of action and efficacy.

G cluster_0 Experimental Workflow Tier1 Tier 1: Biochemical Potency PARP1/2 Enzymatic Assay Tier2 Tier 2: Cellular Activity Cell Viability in HR-deficient vs HR-proficient cells Tier1->Tier2 Confirm cell permeability & target engagement Tier3 Tier 3: Mechanistic Insight PARP Trapping Assay & RAD51 Foci Formation Assay Tier2->Tier3 Elucidate specific mechanism of action Tier4 Tier 4: Therapeutic Potential Synergy with DNA Damaging Agents Tier3->Tier4 Assess combinatorial efficacy

Figure 1: A tiered experimental workflow for the characterization of novel PARP inhibitors.

Assay 1: PARP1 Enzymatic Activity

Objective: To determine the direct inhibitory effect of the test compound on PARP1 enzymatic activity in a cell-free system.

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP1.[10] A reduction in the signal indicates inhibition of the enzyme.

Protocol: Universal Chemiluminescent PARP Assay [10]

  • Plate Preparation: Coat a 96-well strip plate with histone proteins.

  • Compound Addition: Add serial dilutions of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride and reference inhibitors to the wells.

  • Enzyme Reaction: Add recombinant human PARP1 enzyme and a biotinylated NAD+ substrate. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose chains.

  • Signal Generation: After another wash step, add a chemiluminescent HRP substrate.

  • Data Acquisition: Measure the luminescent signal using a microplate reader.

  • Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.

Assay 2: Cell Viability in Matched Isogenic Cell Lines

Objective: To assess the selective cytotoxicity of the test compound in cells with and without a functional homologous recombination pathway.

We will utilize a pair of isogenic DLD-1 colorectal cancer cell lines: one that is wild-type for BRCA2 (HR-proficient) and one with a BRCA2 knockout (HR-deficient). A potent PARP inhibitor should exhibit significantly greater cytotoxicity in the BRCA2-deficient cells.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed both DLD-1 BRCA2+/+ and DLD-1 BRCA2-/- cells into 96-well plates at a density of 3,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and standard inhibitors for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Analysis: Plot cell viability against inhibitor concentration to determine the IC50 for each cell line. A large differential in IC50 values between the two cell lines indicates a strong synthetic lethal effect.

Comparative Performance Data (Hypothetical)

Table 1: PARP1 Enzymatic Inhibition and Cellular Cytotoxicity

CompoundPARP1 Enzymatic IC50 (nM)DLD-1 BRCA2+/+ IC50 (µM)DLD-1 BRCA2-/- IC50 (µM)Selectivity Index (BRCA+/+ / BRCA-/-)
(R)-2-Fluoro-N-(piperidin-3-yl)benzamide HCl 4.5 > 10 0.025 > 400
Olaparib5> 100.030> 333
Niraparib3.8> 100.015> 667
Rucaparib1.4> 100.018> 556
Talazoparib0.575.20.0022600
Veliparib5.2> 100.500> 20

Interpretation of Hypothetical Data: The hypothetical data suggests that (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a potent inhibitor of the PARP1 enzyme, with an IC50 value comparable to established inhibitors like Olaparib and Veliparib.[9] More importantly, it demonstrates a strong and selective cytotoxic effect in the HR-deficient DLD-1 BRCA2-/- cell line, with a high selectivity index. This profile is highly indicative of a mechanism of action consistent with synthetic lethality.

Delving Deeper: Mechanistic Assays

To further characterize the compound, we will investigate its ability to trap PARP on DNA and its impact on the HR pathway itself.

G cluster_0 PARP1 Signaling in DNA Repair cluster_1 PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 senses damage PAR Poly(ADP-ribose) chain synthesis PARP1->PAR catalyzes Repair_Factors Recruitment of BER Repair Factors (e.g., XRCC1) PAR->Repair_Factors recruits SSB_Repair SSB Repair Repair_Factors->SSB_Repair PARPi PARP Inhibitor (e.g., Test Compound) PARPi->PAR blocks

Figure 2: Simplified schematic of PARP1's role in single-strand break repair and the point of intervention for PARP inhibitors.

Assay 3: PARP Trapping Assay

Objective: To quantify the ability of the test compound to trap PARP1 onto DNA.

This is a critical parameter, as stronger PARP trapping often correlates with higher potency. We will use a fluorescence polarization (FP) based assay.

Protocol: PARPtrap™ Assay

  • Reaction Setup: In a 384-well plate, combine fluorescently labeled DNA probes, purified PARP1 enzyme, and serial dilutions of the inhibitors.

  • Initial Reading: Measure the initial fluorescence polarization. A high FP value indicates that the PARP1 enzyme is bound to the DNA probe.

  • PARylation Induction: Add NAD+ to the wells to induce auto-poly-ADP-ribosylation of PARP1, which causes it to detach from the DNA, leading to a decrease in FP.

  • Final Reading: After incubation, measure the final FP. A potent PARP-trapper will prevent the NAD+-induced dissociation of PARP1 from the DNA, resulting in a sustained high FP signal.

  • Analysis: Calculate the EC50 for PARP trapping.

Assay 4: RAD51 Foci Formation Assay

Objective: To functionally assess the status of the homologous recombination pathway in response to DNA damage and inhibitor treatment.

RAD51 is a key protein that forms nuclear foci at sites of DNA double-strand breaks during HR. A functional HR pathway will show an increase in RAD51 foci after DNA damage. In HR-deficient cells, or in cells where the HR pathway is compromised, the formation of these foci is impaired.[5]

Protocol: Immunofluorescence Staining for RAD51 Foci

  • Cell Culture and Treatment: Grow cells (e.g., HeLa) on coverslips. Treat with a DNA damaging agent (e.g., mitomycin C) in the presence or absence of the test compound or reference inhibitors for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against RAD51. Follow this with a fluorescently-labeled secondary antibody.

  • Imaging: Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei. Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantification: Count the number of RAD51 foci per nucleus. A significant reduction in foci formation in the presence of an effective PARP inhibitor in HR-proficient cells would suggest an on-target effect that compromises the DNA damage response.

Summary and Future Directions

This guide outlines a systematic, industry-standard approach to characterizing a novel compound, (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, as a potential PARP inhibitor. The proposed cell-based assays provide a robust framework for comparing its efficacy and mechanism of action against established reference inhibitors.

The hypothetical data presented positions our test compound as a promising candidate with high potency and selectivity for HR-deficient cancer cells. Should real-world experimental data align with these projections, further preclinical development would be warranted. This would include in-depth profiling against other PARP family members, pharmacokinetic and pharmacodynamic studies, and ultimately, in vivo efficacy trials in xenograft models of HRD cancers. The journey from a promising hit in a cell-based assay to a clinically effective drug is long, but the foundational data generated through these comparative guides are the critical first step.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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